molecular formula C19H19NO B5425270 1-cinnamoyl-2-methyl-1,2,3,4-tetrahydroquinoline

1-cinnamoyl-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B5425270
M. Wt: 277.4 g/mol
InChI Key: PDNDPRFSOLCVCW-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cinnamoyl-2-methyl-1,2,3,4-tetrahydroquinoline is a derivative of 1,2,3,4-tetrahydroquinoline, which is a large group of natural products . The tetrahydroquinoline (THQ) molecule allows for the possibility of multiple conformers’ existence .


Synthesis Analysis

The synthesis of tetrahydroquinolines often involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroquinoline derivatives is complex due to the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, is often used to determine the precise molecular structures of the conformers .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroquinoline derivatives are diverse and complex. They exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroquinoline derivatives can vary widely. For example, 2-Methyl-1,2,3,4-tetrahydroisoquinoline has a molecular formula of C10H13N, an average mass of 147.217 Da, and a monoisotopic mass of 147.104797 Da .

Safety and Hazards

The safety data sheet for 1,2,3,4-Tetrahydroquinoline indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, respiratory irritation, and may cause cancer .

Future Directions

The future directions in the research of 1,2,3,4-tetrahydroquinoline derivatives are promising. They have a wide range of applications and are a key structural motif in pharmaceutical agents . Therefore, multiple strategies have been proposed for the synthesis of tetrahydroquinoline derivatives .

properties

IUPAC Name

(E)-1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-15-11-13-17-9-5-6-10-18(17)20(15)19(21)14-12-16-7-3-2-4-8-16/h2-10,12,14-15H,11,13H2,1H3/b14-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNDPRFSOLCVCW-WYMLVPIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2=CC=CC=C2N1C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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